



Application Note: Quantification of Levocabastine in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Levocabastine	
Cat. No.:	B1605507	Get Quote

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Levocabastine in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

Levocabastine is a potent and selective second-generation H1-antihistamine used for the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of **Levocabastine** in plasma is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion[1]. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to reliably measure **Levocabastine** concentrations in human plasma.

Experimental Materials and Reagents

Levocabastine hydrochloride reference standard



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- · Ammonium acetate
- Ethanol
- Ortho-phosphoric acid
- Water (HPLC grade)
- Human plasma (drug-free)

Instrumentation

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., Thermo Hypersil CPS, 150 mm x 4.6 mm, 5 μm)[2]
- · Data acquisition and processing software

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.



Parameter	Condition	
Column	Thermo Hypersil CPS (CN column) (150 mm, 4.6 mm i.d., 5 μm)[2]	
Mobile Phase	Ethanol: 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v)[2]	
Flow Rate	1.2 mL/min[2]	
Injection Volume	20 μL	
Column Temperature	25 °C	
Detection	UV at 210 nm	
Run Time	Approximately 10 minutes	

Protocols

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 25 mg of **Levocabastine** HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 μ g/mL to 200 μ g/mL.

Sample Preparation (Protein Precipitation)

- Spiking: For calibration standards and quality control (QC) samples, spike appropriate amounts of the working standard solutions into drug-free human plasma.
- Precipitation: To 500 μ L of plasma sample (blank, spiked, or unknown), add 1 mL of acetonitrile.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.



- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 200 μL of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its reliability for the intended application.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was linear over the concentration range of 50 to 200 μ g/mL with a coefficient of determination (R²) greater than 0.999.

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (Mean Recovery %)
Low	< 5%	< 5%	98 - 102%
Medium	< 5%	< 5%	98 - 102%
High	< 5%	< 5%	98 - 102%



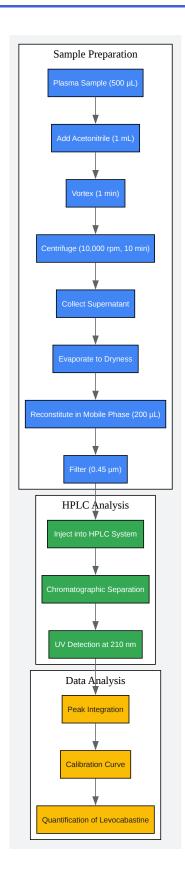
Note: The table presents typical acceptance criteria. The referenced study on ophthalmic solutions reported a mean recovery of 100.11%.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) were determined based on the signal-to-noise ratio. The LOD was found to be 0.9 μ g/mL, and the LOQ was 3 μ g/mL.

Sample Analysis Workflow



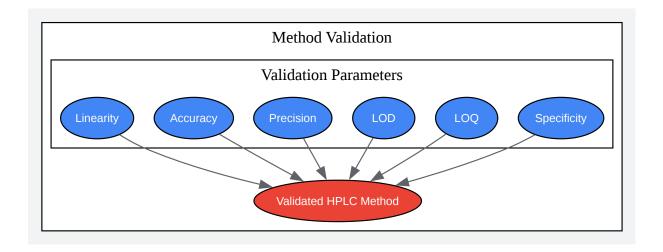


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Caption: Experimental workflow for the quantification of ${\bf Levocabastine}$ in plasma.



Logical Relationship of Method Validation



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Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of **Levocabastine** in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for routine analysis in a variety of research and clinical settings. The validation data confirms that the method is accurate, precise, and linear over the specified concentration range.

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References

• 1. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions Arabian Journal of Chemistry [arabjchem.org]
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